molecular formula C11H7NO4 B095724 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-04-4

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No. B095724
Key on ui cas rn: 17057-04-4
M. Wt: 217.18 g/mol
InChI Key: LKUOJDGRNKVVFF-UHFFFAOYSA-N
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Patent
US08105663B2

Procedure details

41.1 g (0.3 mol) of p-aminobenzoic acid and 300 M of acetic acid were put into a 250 M flask to dissolve the p-aminobenzoic acid in the acetic acid, and then 29.4 g (0.3 mol) of maleic anhydride was slowly added thereto at 10° C. to obtain a yellow precipitate. This precipitate was recrystallized with a solution of DMF (dimethylformamide) and ethanol (50:50, w/w) to form an intermediate. The intermediate was treated at 85° C. for 15 minutes using sodium acetate and acetic anhydride, was cooled to room temperature, and was then precipitated in an ice water bath to obtain a precipitate. The obtained precipitate was recrystallized with a solution of ethyl acetate and n-hexane (50:50, w/w) to obtain N-(p-carboxyphenyl)maleimide.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
29.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11]1(=O)[O:16][C:14](=[O:15])[CH:13]=[CH:12]1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>C(O)(=O)C>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([N:1]2[C:14](=[O:15])[CH:13]=[CH:12][C:11]2=[O:16])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
29.4 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C. to obtain a yellow precipitate
CUSTOM
Type
CUSTOM
Details
This precipitate was recrystallized with a solution of DMF (dimethylformamide) and ethanol (50:50, w/w)
CUSTOM
Type
CUSTOM
Details
to form an intermediate
ADDITION
Type
ADDITION
Details
The intermediate was treated at 85° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was then precipitated in an ice water bath
CUSTOM
Type
CUSTOM
Details
to obtain a precipitate
CUSTOM
Type
CUSTOM
Details
The obtained precipitate was recrystallized with a solution of ethyl acetate and n-hexane (50:50, w/w)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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